molecular formula C35H34NO3PS B12298167 (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298167
M. Wt: 579.7 g/mol
InChI Key: GGIJOJJRUYYYEK-MPDQCYFASA-N
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Description

®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that incorporates multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may involve the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of appropriate precursors to form the benzo[d][1,3]dioxole ring.

    Introduction of the Diphenylphosphanyl Group:

    Formation of the Naphthalen-1-yl Methyl Group: This step involves the synthesis of the naphthalen-1-yl methyl group through a Friedel-Crafts alkylation reaction.

    Formation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines or phosphines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles such as halides or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines or phosphines.

Scientific Research Applications

®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: The compound can be used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to metal ions or proteins, modulating their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in catalysis, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide include:

Uniqueness

The uniqueness of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C35H34NO3PS

Molecular Weight

579.7 g/mol

IUPAC Name

N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C35H34NO3PS/c1-35(2,3)41(37)36(4)34(29-21-13-15-25-14-11-12-20-28(25)29)30-22-31-32(39-24-38-31)23-33(30)40(26-16-7-5-8-17-26)27-18-9-6-10-19-27/h5-23,34H,24H2,1-4H3/t34-,41?/m1/s1

InChI Key

GGIJOJJRUYYYEK-MPDQCYFASA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4

Origin of Product

United States

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